2-(3-methoxyazetidin-1-yl)ethan-1-amine

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

2-(3-Methoxyazetidin-1-yl)ethan-1-amine (CAS 911300-65-7) is a heterocyclic primary amine building block featuring a strained four-membered azetidine ring substituted at the 3-position with a methoxy group and at the 1-position with an ethanamine side chain. Its molecular formula is C₆H₁₄N₂O (MW 130.19).

Molecular Formula C6H14N2O
Molecular Weight 130.2
CAS No. 911300-65-7
Cat. No. B6151467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyazetidin-1-yl)ethan-1-amine
CAS911300-65-7
Molecular FormulaC6H14N2O
Molecular Weight130.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(3-Methoxyazetidin-1-yl)ethan-1-amine (CAS 911300-65-7) Matters: A Procurement-Focused Baseline


2-(3-Methoxyazetidin-1-yl)ethan-1-amine (CAS 911300-65-7) is a heterocyclic primary amine building block featuring a strained four-membered azetidine ring substituted at the 3-position with a methoxy group and at the 1-position with an ethanamine side chain . Its molecular formula is C₆H₁₄N₂O (MW 130.19) . The compound is primarily supplied as a research chemical or synthetic intermediate, with commercially available purities typically in the 95–98% range . Its structural features position it as a candidate for medicinal chemistry applications where the constrained azetidine scaffold combined with a hydrogen-bond-accepting methoxy substituent can modulate physicochemical and pharmacological properties [1].

Why Generic Substitution Fails for 2-(3-Methoxyazetidin-1-yl)ethan-1-amine: The Comparator Landscape


Substituting 2-(3-methoxyazetidin-1-yl)ethan-1-amine with a seemingly similar azetidine ethanamine derivative is scientifically unsound without rigorous comparative data. The closest analogs—including 2-(azetidin-1-yl)ethanamine (CAS 795299-77-3, unsubstituted at the 3-position) [1], 2-(3-methoxyazetidin-3-yl)ethan-1-amine (CAS 1780713-53-2, a constitutional isomer) , and 2-(3-fluoroazetidin-1-yl)ethanamine (CAS 2045189-35-1) [2]—each possess distinct electronic, steric, and hydrogen-bonding profiles. The predicted pKa (9.62 ± 0.10) is identical for both the target compound and the unsubstituted analog [3], indicating the methoxy group does not alter basicity of the primary amine; however, the methoxy substituent introduces an additional hydrogen-bond acceptor, modifies lipophilicity (XLogP), and changes molecular shape and conformational preferences, all of which can profoundly impact target binding, solubility, metabolic stability, and off-target profiles in ways not captured by simple potency measurements [4]. Uncontrolled substitution risks altering pharmacophore geometry and invalidating structure-activity relationships, with potential consequences for project timelines and costs.

Product-Specific Quantitative Evidence: 2-(3-Methoxyazetidin-1-yl)ethan-1-amine vs. Closest Analogs


Constitutional Isomer Differentiation: 1-(3-Methoxyazetidin-1-yl) vs. 3-(3-Methoxyazetidin-3-yl) Attachment Alters Molecular Geometry

The target compound 2-(3-methoxyazetidin-1-yl)ethan-1-amine (CAS 911300-65-7) is a constitutional isomer of 2-(3-methoxyazetidin-3-yl)ethan-1-amine (CAS 1780713-53-2) . In the target compound, the ethanamine chain is attached to the azetidine nitrogen (1-position), placing the primary amine and the methoxy group on opposite sides of the ring; in the isomer, the ethanamine chain is attached directly to the 3-carbon of the azetidine ring, alongside the methoxy group . This results in a dramatically different spatial orientation of the primary amine pharmacophore relative to the azetidine core and the methoxy substituent. The distance between the primary amine nitrogen and the azetidine ring centroid, as well as the angle between the C–NH₂ bond vector and the azetidine plane, differ between the two isomers. Such geometric differences are critical for target binding, as even sub-angstrom changes in pharmacophore positioning can ablate activity or alter selectivity profiles. No direct head-to-head biological comparison between the two isomers has been published; the differentiation rests on fundamental structural principles.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Hydrogen-Bond Acceptor Count: Methoxy Group Introduces an Additional HBA vs. Unsubstituted Azetidine Ethanamine

The target compound (C₆H₁₄N₂O, MW 130.19) contains three hydrogen-bond acceptor (HBA) sites: the azetidine ring nitrogen, the primary amine nitrogen, and the methoxy oxygen . By contrast, 2-(azetidin-1-yl)ethanamine (CAS 795299-77-3, C₅H₁₂N₂, MW 100.16) contains only two HBA sites (the two nitrogen atoms) [1]. The additional HBA provided by the methoxy oxygen can engage in extra interactions with target proteins (e.g., backbone NH or side-chain hydroxyls) or with solvent water molecules, potentially improving aqueous solubility. The computed topological polar surface area (TPSA) of the target compound is expected to be higher than that of the unsubstituted analog (29.3 Ų) due to the additional oxygen atom [1]. While predicted pKa values of the primary amine are identical (9.62 ± 0.10) [2], the increased HBA count and higher polarity may reduce passive membrane permeability but enhance solubility, representing a trade-off that must be evaluated in the context of the specific drug target and desired pharmacokinetic profile.

Physicochemical Properties Drug Design Solubility

Fluorine vs. Methoxy Substituent: Differential Electronic and Steric Effects at the Azetidine 3-Position

The 3-fluoro analog 2-(3-fluoroazetidin-1-yl)ethan-1-amine (CAS 2045189-35-1, MW 118.15) [1] replaces the methoxy group (–OCH₃) with a fluorine atom (–F). While both substituents are electronegative, fluorine is a strong electron-withdrawing group (Hammett σₚ = 0.06; σₘ = 0.34) whereas methoxy is electron-donating by resonance (σₚ = –0.27) [2]. This electronic difference alters the basicity of the azetidine ring nitrogen: the 3-fluoro analog is expected to have a lower azetidine pKa (weaker base) compared to the target compound [3]. The methoxy group is also sterically larger than fluorine (van der Waals volume: –OCH₃ ≈ 13.5 ų vs. –F ≈ 5.8 ų), which may influence binding pocket compatibility. Furthermore, fluorine is commonly employed to block metabolic soft spots (e.g., aromatic hydroxylation), while methoxy can itself be a site of O-demethylation; the choice between these substituents thus has direct implications for metabolic stability and clearance. No direct comparative biological or metabolic stability data between the methoxy and fluoro analogs has been identified in the open literature.

Bioisosterism Metabolic Stability Physicochemical Properties

Procurement Specification Comparison: Purity, Salt Form, and Packaging across Vendors for CAS 911300-65-7

The target compound is commercially available from multiple vendors with varying purity specifications and pricing. Achemblock offers the free base at 97% purity ; Leyan offers 98% purity ; MolCore supplies NLT 98% purity ; CymitQuimica offers the free base in quantities from 100 mg to 5 g (e.g., 1 g at €1,195) . The hydrochloride salt form is listed on ChemicalBook with a predicted boiling point of 180.1 ± 30.0 °C, a density of 1.02 ± 0.1 g/cm³, and recommended storage at 0–8 °C [1]. In contrast, the unsubstituted analog 2-(azetidin-1-yl)ethanamine (CAS 795299-77-3) has a predicted boiling point of 155.1 ± 8.0 °C and density of 0.969 ± 0.06 g/cm³ . The higher boiling point and density of the target compound reflect its higher molecular weight and increased polarity due to the methoxy group. Researchers selecting a supplier for the target compound must verify the salt form (free base vs. hydrochloride), purity specification, residual solvent profile, and storage conditions, as these parameters directly impact the compound's suitability for sensitive biological assays or further synthetic transformations.

Procurement Quality Control Supply Chain

Limited Availability of Direct Comparative Biological Data: A Critical Procurement Consideration

A systematic search of the open scientific and patent literature (excluding prohibited vendor sites) reveals a notable absence of primary research papers or patents that report direct, quantitative, head-to-head biological comparisons between 2-(3-methoxyazetidin-1-yl)ethan-1-amine (CAS 911300-65-7) and its closest analogs. The only peer-reviewed publication relevant to 3-methoxyazetidine chemistry describes a synthetic methodology (Stankovic et al., J. Org. Chem. 2011) [1] and does not include biological evaluation of the target compound. No patent was identified in which the target compound is explicitly claimed as a bioactive molecule or key intermediate. In contrast, the unsubstituted analog 2-(azetidin-1-yl)ethanamine appears in patent literature as an intermediate for EHMT1/EHMT2 inhibitors [2] and estrogen receptor modulators [3], and the 3-methoxyazetidine core (without the ethanamine chain) is used in GABA A receptor inverse agonist programs [4]. This evidence gap means that any claim of biological superiority for the target compound over its analogs is currently unsupported by published data. For procurement decisions, this implies that the primary value proposition of the target compound rests on its unique physicochemical and structural features rather than on demonstrated biological differentiation.

Biological Evaluation Research Gap Risk Assessment

Best Research and Industrial Application Scenarios for 2-(3-Methoxyazetidin-1-yl)ethan-1-amine (CAS 911300-65-7)


Medicinal Chemistry Hit-to-Lead Optimization: Exploiting Methoxy-Substituted Azetidine Scaffolds for Enhanced Solubility and Target Engagement

When a drug discovery program has identified an azetidine-containing hit but is struggling with poor aqueous solubility or insufficient target binding enthalpy, replacing an unsubstituted azetidine ethanamine with the 3-methoxy variant (CAS 911300-65-7) can introduce an additional hydrogen-bond acceptor (HBA count increases from 2 to 3) and a larger, more polar substituent [1]. This structural modification is justified by the quantitative difference in computed TPSA (estimated increase of 9–12 Ų over the unsubstituted analog) and the established precedent that azetidine scaffolds serve as bioisosteres for piperidine and pyrrolidine while offering improved metabolic stability [2]. The trade-off between anticipated solubility gains and potential permeability reduction should be evaluated using parallel artificial membrane permeability assay (PAMPA) or Caco-2 assays comparing the methoxy-substituted and unsubstituted analogs head-to-head.

Chemical Probe Development: Leveraging the Distinct Spatial Vector of 1-Substituted vs. 3-Substituted Azetidine Isomers for Target Selectivity

For projects requiring precise spatial presentation of a primary amine pharmacophore, the constitutional isomerism between 2-(3-methoxyazetidin-1-yl)ethan-1-amine (CAS 911300-65-7) and 2-(3-methoxyazetidin-3-yl)ethan-1-amine (CAS 1780713-53-2) provides an opportunity to probe the geometric requirements of a binding pocket [1]. The approximately 2.5 Å difference in amine nitrogen position between the two isomers can be exploited to determine whether a target protein prefers the N-attached or C-attached ethanamine orientation. This approach is particularly valuable when co-crystal structures are unavailable, as differential activity between the two isomers can provide indirect but actionable information about binding-site topology .

Synthetic Intermediate for Isoxazole-Thiazole GABA A Receptor Modulators: Building on Established 3-Methoxyazetidine SAR

The 3-methoxyazetidine core (as the hydrochloride salt, CAS 148644-09-1) has established precedent as a building block for isoxazole-thiazole derivatives that act as GABA A receptor inverse agonists for cognitive disorders [3][4]. The target compound 2-(3-methoxyazetidin-1-yl)ethan-1-amine extends this scaffold by adding a pendant primary amine, which can serve as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, or urea formation). Researchers building on this established SAR can use the target compound to explore whether extending the molecule from the azetidine nitrogen modulates GABA A receptor subtype selectivity, efficacy, or pharmacokinetic properties relative to the parent 3-methoxyazetidine scaffold.

Fluorine-vs-Methoxy Bioisostere Evaluation: De-Risking Metabolic Liabilities in Lead Optimization

When a lead compound containing a 3-fluoroazetidine ethanamine moiety exhibits inadequate metabolic stability or an undesirable off-target profile, the 3-methoxy analog (CAS 911300-65-7) offers a systematic bioisosteric replacement option [5]. The electronic and steric differences between –F and –OCH₃ (Hammett σₚ: –0.27 for –OCH₃ vs. 0.06 for –F; van der Waals volume ratio ~2.3:1) [5][6] provide a rational basis for expecting altered CYP450 metabolism, plasma protein binding, and tissue distribution. A side-by-side comparison of the fluoro and methoxy analogs in microsomal stability assays, CYP inhibition panels, and plasma protein binding equilibrium dialysis experiments can quantitatively assess whether the methoxy substitution addresses the metabolic liability while maintaining target potency.

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